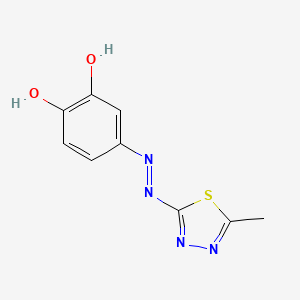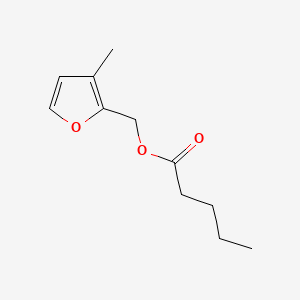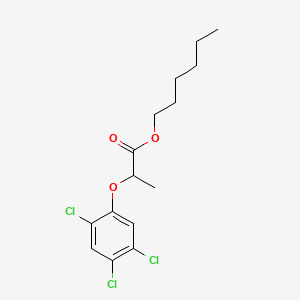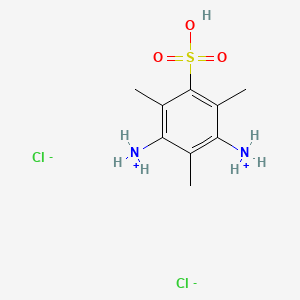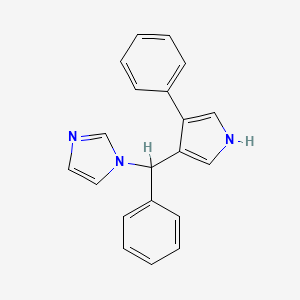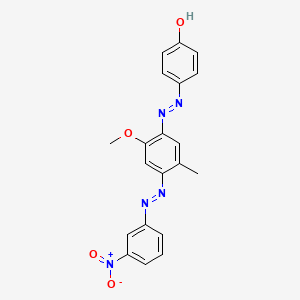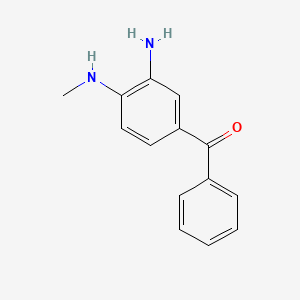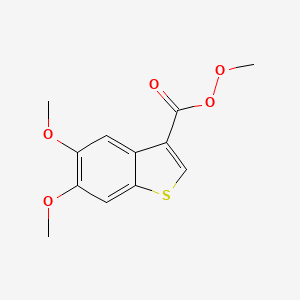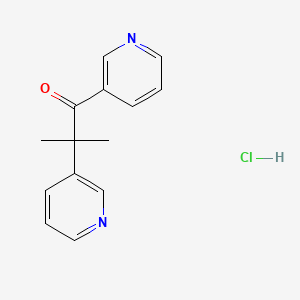
1-Propanone, 2-methyl-1,2-di-3-pyridinyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metyrapone hydrochloride is a synthetic compound primarily used in the diagnosis and treatment of adrenal insufficiency and Cushing’s syndrome. It functions as an inhibitor of the enzyme steroid 11-beta-monooxygenase, which plays a crucial role in cortisol synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Metyrapone hydrochloride is synthesized through a multi-step process involving the reaction of 3-pyridinecarboxaldehyde with acetone in the presence of a base to form 2-methyl-1,2-di(pyridin-3-yl)propan-1-one. This intermediate is then converted to metyrapone hydrochloride through further chemical reactions .
Industrial Production Methods
Industrial production of metyrapone hydrochloride involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Metyrapone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, particularly involving the pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites that are used to study the pharmacokinetics and pharmacodynamics of metyrapone hydrochloride .
Applications De Recherche Scientifique
Metyrapone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Used in the diagnosis of adrenal insufficiency and the treatment of Cushing’s syndrome. .
Industry: Utilized in the pharmaceutical industry for the production of diagnostic and therapeutic agents.
Mécanisme D'action
Metyrapone hydrochloride exerts its effects by inhibiting the enzyme steroid 11-beta-monooxygenase, which is involved in the biosynthesis of cortisol and corticosterone. By blocking this enzyme, metyrapone hydrochloride reduces the production of these corticosteroids, leading to an increase in adrenocorticotropic hormone (ACTH) production by the pituitary gland. This mechanism is crucial for its use in diagnostic tests and the treatment of hypercortisolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoglutethimide: Another steroidogenesis inhibitor used in the treatment of Cushing’s syndrome.
Ketoconazole: An antifungal agent that also inhibits steroidogenesis but does not cause hirsutism.
Mitotane: Used in the treatment of adrenal carcinoma and also inhibits steroidogenesis
Uniqueness
Metyrapone hydrochloride is unique in its rapid onset of action and its specific inhibition of the 11-beta-hydroxylase enzyme. This specificity makes it particularly useful in diagnostic tests for adrenal insufficiency and in the management of Cushing’s syndrome .
Propriétés
Numéro CAS |
22752-91-6 |
|---|---|
Formule moléculaire |
C14H15ClN2O |
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
2-methyl-1,2-dipyridin-3-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11;/h3-10H,1-2H3;1H |
Clé InChI |
NLEWDSPHLFJEJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






